1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine
Overview
Description
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is an organic compound belonging to the class of azaadamantanes. These compounds are nitrogen-containing analogs of adamantane, where nitrogen atoms replace some of the carbon atoms in the adamantane structure. This substitution imparts unique chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine typically involves the reduction of 7-nitro-1,3,5-triazaadamantane. This reduction can be achieved using hydrazine hydrate in the presence of Raney nickel, resulting in the formation of 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane . Another method involves the reaction of triaza tricyclodecyl sodium with the corresponding aldehyde or ketone to generate an intermediate, which is then deprotected to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction and reaction techniques. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine undergoes several types of chemical reactions, including:
Substitution: Substitutive deamination reactions can produce derivatives such as 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes.
Common Reagents and Conditions:
Hydrazine hydrate: and for reduction reactions.
Aromatic aldehydes: and for condensation reactions.
Sodium nitrite: and concentrated hydrochloric or hydrobromic acid for substitutive deamination reactions.
Major Products:
- 7-Hydroxyamino-1,3,5-triazaadamantane
- 7-Chloro-1,3,5-triazaadamantane
- 7-Bromo-1,3,5-triazaadamantane
- 7-Thiocyanato-1,3,5-triazaadamantane
Scientific Research Applications
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has a wide range of applications in scientific research, including:
- Chemistry: Used as a building block for synthesizing various biologically active compounds .
- Biology: Exhibits antiviral activity against strains such as influenza A virus and herpes viruses .
- Medicine: Potential use in developing antiviral drugs and other therapeutic agents .
- Industry: Utilized in the synthesis of aminomethylphosphines and other derivatives with potential industrial applications .
Mechanism of Action
The mechanism of action of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viruses such as SARS coronavirus, enterovirus-71, and Rift Valley fever virus . The compound’s structure allows it to interact with viral proteins and disrupt their function, thereby preventing viral replication.
Comparison with Similar Compounds
- 7-Nitro-1,3,5-triazaadamantane
- 7-Bromo-1,3,5-triazaadamantane
- 7-Chloro-1,3,5-triazaadamantane
- 7-Thiocyanato-1,3,5-triazaadamantane
Uniqueness: 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form derivatives with significant antiviral properties makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMJWQSOWLXJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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